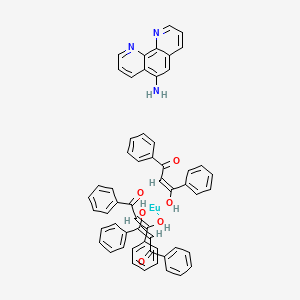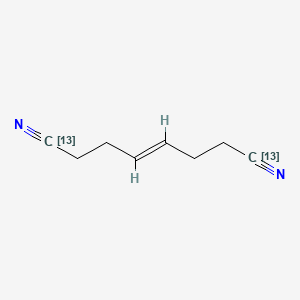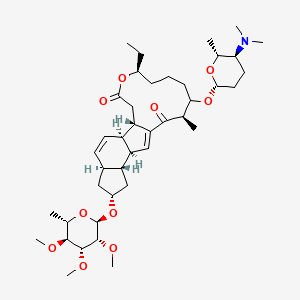
Spinosad A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spinosad A is a naturally occurring compound derived from the soil bacterium Saccharopolyspora spinosa. This compound, along with its counterpart Spinosyn D, is effective against a wide range of insect pests.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Spinosad A is produced through a fermentation process involving Saccharopolyspora spinosa. The fermentation process yields a mixture of spinosyns, including Spinosyn A and Spinosyn D. The specific conditions for the fermentation process include maintaining optimal temperature, pH, and nutrient availability to promote the growth of the bacterium and the production of spinosyns.
Industrial Production Methods: Industrial production of this compound involves scaling up the fermentation process. The process includes the cultivation of Saccharopolyspora spinosa in large fermenters, followed by the extraction and purification of spinosyns from the fermentation broth. The purified spinosyns are then formulated into various products for agricultural use.
Analyse Chemischer Reaktionen
Types of Reactions: Spinosad A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide or alkoxide ions.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced spinosyn derivatives.
Substitution: Formation of various substituted spinosyn derivatives.
Wissenschaftliche Forschungsanwendungen
Spinosad A has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying insecticidal activity.
Biology: Studied for its effects on insect physiology and behavior.
Medicine: Investigated for potential use in treating parasitic infections in humans and animals.
Industry: Utilized in the development of new insecticides and pest control products.
Wirkmechanismus
Spinosad A exerts its insecticidal effects by targeting the nervous system of insects. It binds to nicotinic acetylcholine receptors, causing hyperexcitation of the nervous system, which leads to paralysis and death of the insect. The molecular targets include the nicotinic acetylcholine receptors and the GABA-gated chloride channels.
Vergleich Mit ähnlichen Verbindungen
Pyrethroids
Organophosphates
Neonicotinoids
Carbamates
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Eigenschaften
Molekularformel |
C41H65NO10 |
|---|---|
Molekulargewicht |
732.0 g/mol |
IUPAC-Name |
(1S,2R,5S,7R,9R,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |
InChI |
InChI=1S/C41H65NO10/c1-10-26-12-11-13-34(52-36-17-16-33(42(5)6)23(3)48-36)22(2)37(44)32-20-30-28(31(32)21-35(43)50-26)15-14-25-18-27(19-29(25)30)51-41-40(47-9)39(46-8)38(45-7)24(4)49-41/h14-15,20,22-31,33-34,36,38-41H,10-13,16-19,21H2,1-9H3/t22-,23-,24+,25-,26+,27-,28-,29-,30-,31+,33+,34?,36+,38+,39-,40-,41+/m1/s1 |
InChI-Schlüssel |
SRJQTHAZUNRMPR-SFGMUSMWSA-N |
Isomerische SMILES |
CC[C@H]1CCCC([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C |
Kanonische SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


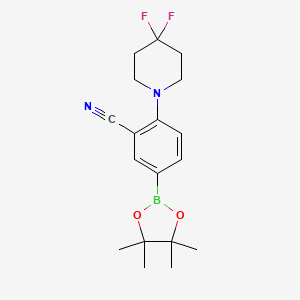


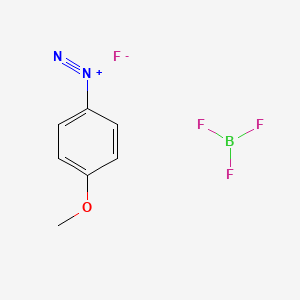
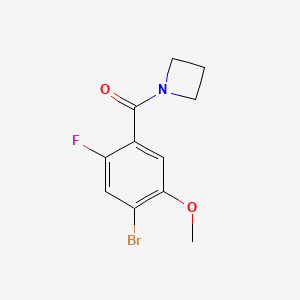

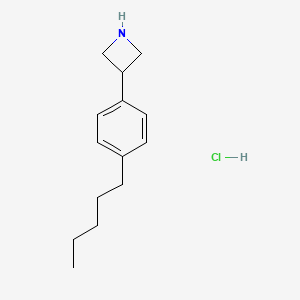
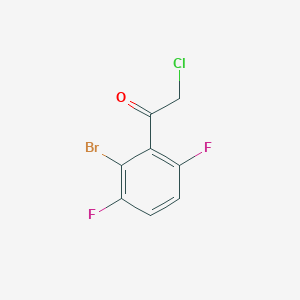
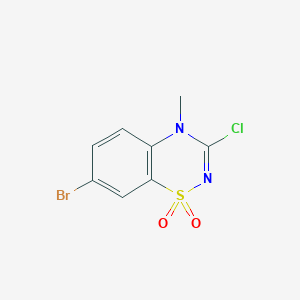
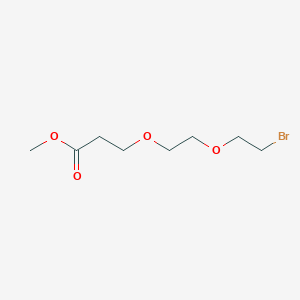
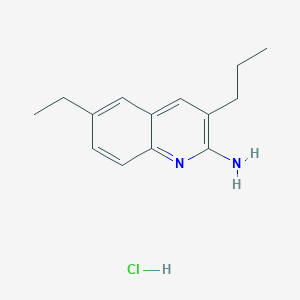
![3-{[(3-Bromo-5-fluorophenyl)methyl]amino}-N-methylpropanamide](/img/structure/B15339582.png)
